Cas no 870718-03-9 (3-Bromo-2-butoxy-5-methylphenylboronic acid)

3-Bromo-2-butoxy-5-methylphenylboronic acid is a boronic acid derivative commonly utilized in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. The presence of both bromo and boronic acid functional groups on the aromatic ring enhances its reactivity, enabling selective transformations in complex molecular frameworks. The butoxy substituent improves solubility in organic solvents, facilitating handling and reaction conditions. This compound is particularly valuable in pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. Its stability under typical coupling conditions and compatibility with diverse catalysts make it a reliable intermediate for advanced synthetic applications.
3-Bromo-2-butoxy-5-methylphenylboronic acid structure
870718-03-9 structure
Product Name:3-Bromo-2-butoxy-5-methylphenylboronic acid
CAS No:870718-03-9
MF:C11H16BBrO3
MW:286.957942962646
MDL:MFCD04974113
CID:828022
PubChem ID:4339837
Update Time:2025-10-31

3-Bromo-2-butoxy-5-methylphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-Bromo-2-butoxy-5-methylphenyl)boronic acid
    • 3-Bromo-2-butoxy-5-methylphenylboronic acid
    • (3-bromo-2-butoxy-5-methylphenyl)boronicacid
    • A862904
    • AB21486
    • VJB71803
    • 3-BROMO-2-BUTOXY-5-METHYLPHENYLBORONIC &
    • CS-0175925
    • DTXSID50402095
    • 870718-03-9
    • C11H16BBrO3
    • SCHEMBL3315111
    • BS-23055
    • E89798
    • BP-12151
    • MFCD04974113
    • AKOS015834052
    • B-(3-Bromo-2-butoxy-5-methylphenyl)boronic acid
    • DB-384528
    • MDL: MFCD04974113
    • Inchi: 1S/C11H16BBrO3/c1-3-4-5-16-11-9(12(14)15)6-8(2)7-10(11)13/h6-7,14-15H,3-5H2,1-2H3
    • InChI Key: AQZXOJQXDSSZCI-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=CC(B(O)O)=C1OCCCC

Computed Properties

  • Exact Mass: 286.03800
  • Monoisotopic Mass: 286.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7A^2

Experimental Properties

  • Density: 1.38
  • Melting Point: 63-68 °C(lit.)
  • Boiling Point: 420.1°C at 760 mmHg
  • Flash Point: 207.8°C
  • Refractive Index: 1.547
  • PSA: 49.69000
  • LogP: 1.61620

3-Bromo-2-butoxy-5-methylphenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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3-Bromo-2-butoxy-5-methylphenylboronic acid Related Literature

Additional information on 3-Bromo-2-butoxy-5-methylphenylboronic acid

3-Bromo-2-butoxy-5-methylphenylboronic Acid (CAS No. 870718-03-9): An Overview and Recent Advances

3-Bromo-2-butoxy-5-methylphenylboronic acid (CAS No. 870718-03-9) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative is characterized by its unique functional groups, which include a bromo substituent, a butoxy group, and a methyl group, all attached to a phenyl ring. These functionalities make it an attractive building block for various chemical transformations and applications.

The bromine atom in 3-Bromo-2-butoxy-5-methylphenylboronic acid serves as a versatile leaving group, enabling its use in Suzuki-Miyaura cross-coupling reactions. This reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The butoxy group provides additional steric and electronic properties that can influence the reactivity and selectivity of the compound in different synthetic pathways.

Recent research has highlighted the potential of 3-Bromo-2-butoxy-5-methylphenylboronic acid in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of small molecules with potent anti-cancer activity. The methyl group on the phenyl ring contributes to the lipophilicity of the molecule, which is crucial for its ability to penetrate cell membranes and interact with intracellular targets.

In addition to its applications in medicinal chemistry, 3-Bromo-2-butoxy-5-methylphenylboronic acid has also been explored for its use in materials science. Researchers at the University of California, Berkeley, have reported the synthesis of conjugated polymers using this boronic acid as a monomer. These polymers exhibit excellent photophysical properties and have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.

The synthetic versatility of 3-Bromo-2-butoxy-5-methylphenylboronic acid is further enhanced by its compatibility with various functional group transformations. For example, the bromo substituent can be readily converted to other functional groups through palladium-catalyzed cross-coupling reactions, such as Stille coupling or Negishi coupling. This flexibility allows chemists to tailor the properties of the final product to meet specific requirements.

In terms of synthesis, 3-Bromo-2-butoxy-5-methylphenylboronic acid can be prepared through a multi-step process involving bromination, alkylation, and boronation reactions. A typical synthetic route involves starting from 2-butoxy-5-methylbenzeneboronic acid, which is then brominated using N-bromosuccinimide (NBS) to introduce the bromo substituent. The resulting compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

The stability and handling of 3-Bromo-2-butoxy-5-methylphenylboronic acid are important considerations for both laboratory and industrial applications. This compound is generally stable under ambient conditions but should be stored in a dry environment to prevent hydrolysis of the boronic acid group. Additionally, it is recommended to handle this compound with care to avoid exposure to skin or inhalation.

In conclusion, 3-Bromo-2-butoxy-5-methylphenylboronic acid (CAS No. 870718-03-9) is a valuable chemical intermediate with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of functional groups makes it an ideal candidate for developing new compounds with diverse biological activities and material properties. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in modern chemistry.

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